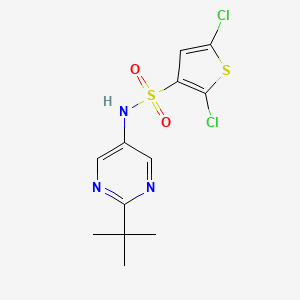![molecular formula C18H19ClN2O4S B7646804 N-[2-(4-chlorophenoxy)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B7646804.png)
N-[2-(4-chlorophenoxy)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenoxy)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide, also known as CDDO-EA, is a synthetic triterpenoid compound that has gained attention for its potential therapeutic applications. CDDO-EA has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. This compound activates Nrf2 by modifying cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), which normally inhibits Nrf2 activation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, this compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. This compound has also been found to have neuroprotective effects, as it can protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-chlorophenoxy)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide in lab experiments is that it is a synthetic compound, which allows for precise control over its chemical properties. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using this compound is that it can be expensive to synthesize, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-chlorophenoxy)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound may have applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Further research is also needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesemethoden
N-[2-(4-chlorophenoxy)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-(4-chlorophenoxy)ethylamine with 4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid. The resulting compound is then treated with acetic anhydride and triethylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chlorophenoxy)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide has been extensively studied for its potential therapeutic applications. Research has shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to have antioxidant properties by scavenging reactive oxygen species and inhibiting lipid peroxidation.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-15-4-8-17(9-5-15)25-12-10-20-18(22)14-2-6-16(7-3-14)21-11-1-13-26(21,23)24/h2-9H,1,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTMOEFXFFOYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one](/img/structure/B7646732.png)
![(2S)-2-[(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methylamino]-2-phenylacetamide](/img/structure/B7646740.png)

![N-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]acetamide](/img/structure/B7646754.png)
![6-Ethyl-3-[(5-methyl-1,2-oxazol-3-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7646763.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-ethyl-N-(4-fluorophenyl)acetamide](/img/structure/B7646767.png)



![1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7646793.png)

![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)
